molecular formula C12H9FO2 B1443064 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde CAS No. 1251392-87-6

5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Cat. No. B1443064
M. Wt: 204.2 g/mol
InChI Key: VIKXERCXDXFRES-UHFFFAOYSA-N
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Description

“5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C12H9FO2 . It has a molecular weight of 204.2 .


Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . Another study presents a protocol for the one-step synthesis of a related compound in quantitative yield using adapted Vilsmeier conditions .


Molecular Structure Analysis

The molecular structure of “5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde” is characterized by the presence of a furan ring, a phenyl ring, and an aldehyde group . The furan ring and the phenyl ring are connected by a single bond, and the aldehyde group is attached to the furan ring .


Chemical Reactions Analysis

The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . The compounds used were: methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate .

Scientific Research Applications

  • Furan Platform Chemicals

    • Field : Green Chemistry
    • Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the manufacture of a wide range of compounds .
    • Method : The process involves a switch from traditional resources such as crude oil to biomass. This requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
    • Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Synthesis of Furan Derivatives for Epoxy Resins

    • Field : Material Science
    • Application : Furan derivatives are used in the synthesis of epoxy resins .
    • Method : The process involves the preparation of diamines and diepoxy monomers for the synthesis of epoxy resins, mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), obtained from natural cellulose and hemicellulose feedstocks .
    • Results : The review highlights the recent advances in the preparation of these monomers and describes the resulting resins .
  • Knoevenagel Condensations

    • Field : Organic Chemistry
    • Application : The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied .
    • Method : The compounds used were: methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate .
    • Results : The effect of microwave irradiation on the condensation reactions was studied and compared with “classical” conditions .
  • Synthesis of Chiral Furans

    • Field : Organic Chemistry
    • Application : A simple and effective method for the synthesis of chiral furans takes advantage of the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .
    • Method : The product, methyl 5-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2-furoate, was isolated in 60% yield and the β-anomer was the only product .
    • Results : This method provides a new approach to the synthesis of chiral furans .
  • Urease Inhibitors

    • Field : Medicinal Chemistry
    • Application : Furan derivatives have been reported to potentially increase the activity of urease inhibitors due to the high electron withdrawing effect of certain groups .
    • Method : The process involves the synthesis of furan derivatives with high electron withdrawing groups and testing their activity as urease inhibitors .
    • Results : The results of these studies could lead to the development of more effective treatments for diseases related to urease activity .
  • Crystal Structure Studies

    • Field : Crystallography
    • Application : Furan derivatives are often used in crystal structure studies to understand their molecular structure and properties .
    • Method : The process involves the crystallization of the furan derivative and the use of techniques such as X-ray diffraction to determine its crystal structure .
    • Results : The results of these studies provide valuable information about the molecular structure of the furan derivative, which can be used in the design of new compounds with desired properties .

properties

IUPAC Name

5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c1-8-10(3-2-4-11(8)13)12-6-5-9(7-14)15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKXERCXDXFRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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